1H,3h-benzo[de]isoquinolin-2-ylamine

Oxidation Chemistry Hydrazine Derivatives Synthetic Intermediate Stability

Researchers requiring a rigid, planar heterocyclic amine scaffold for medicinal chemistry often face supply inconsistency and limited structural analogs. 1H,3H-Benzo[de]isoquinolin-2-ylamine directly addresses this gap by providing a privileged benzo[de]isoquinoline core with a primary amine handle, ideal for focused SAR exploration and bioconjugation. - **Differentiated Scaffold:** Lacks the 1,3-dione moiety found in common naphthalimides, offering a distinct electronic profile for probing sensitive biological targets. - **Versatile Handle:** The primary amine enables facile conjugation to biomolecules or solid supports, while its lack of InsP3Kinase-A activity ensures an inert linker for cellular assays. - **Supply Reliability:** Consistent availability in high purity eliminates sourcing delays, keeping your synthetic workflows on track.

Molecular Formula C12H12N2
Molecular Weight 184.24 g/mol
CAS No. 42773-02-4
Cat. No. B1281727
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1H,3h-benzo[de]isoquinolin-2-ylamine
CAS42773-02-4
Molecular FormulaC12H12N2
Molecular Weight184.24 g/mol
Structural Identifiers
SMILESC1C2=CC=CC3=C2C(=CC=C3)CN1N
InChIInChI=1S/C12H12N2/c13-14-7-10-5-1-3-9-4-2-6-11(8-14)12(9)10/h1-6H,7-8,13H2
InChIKeyJSKSZCLHCISZEB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1H,3H-Benzo[de]isoquinolin-2-ylamine: Structural & Physicochemical Profile


1H,3H-Benzo[de]isoquinolin-2-ylamine (CAS 42773-02-4), also known as 2-amino-2,3-dihydro-1H-benz[de]isoquinoline, is a heterocyclic small molecule comprising a fused naphthalene-isoquinoline scaffold with a primary amine substituent [1]. This compound possesses a molecular formula of C12H12N2 and a molecular weight of 184.24 g/mol, featuring zero rotatable bonds and a hydrogen bond donor count of one, which imparts a rigid, planar structure . The benzo[de]isoquinoline core is recognized as a privileged scaffold in medicinal chemistry and probe development, with derivatives exhibiting diverse biological activities including enzyme inhibition, antimicrobial effects, and fluorescence-based sensing applications [2]. Its solid-state form and solubility in common organic solvents such as ethanol, methanol, and chloroform facilitate handling in laboratory settings .

Why 1H,3H-Benzo[de]isoquinolin-2-ylamine Is Irreplaceable


Within the broader class of heterocyclic amines and isoquinoline derivatives, 1H,3H-benzo[de]isoquinolin-2-ylamine exhibits distinct physicochemical and reactivity characteristics that preclude simple interchange. Unlike flexible benzylamine or saturated heterocyclic amine analogs, its zero rotatable bonds confer a rigid, planar geometry that critically influences molecular recognition events, such as intercalation between DNA base pairs or binding within enzyme active sites [1]. Furthermore, the specific substitution pattern—a primary amine directly attached to a partially saturated benzo[de]isoquinoline ring—differentiates it from both fully aromatic isoquinolines and 1,3-dione derivatives such as 2-amino-1H-benzo[de]isoquinoline-1,3(2H)-dione (CAS 5690-46-0), which possess distinct electronic properties and metabolic stability profiles [2]. Substitution with a structurally related but electronically dissimilar core (e.g., simple isoquinoline or naphthalene) would fundamentally alter binding affinity, selectivity, and pharmacokinetic behavior, as demonstrated by comparative structure-activity relationship (SAR) studies within the benzo[de]isoquinoline series [3].

1H,3H-Benzo[de]isoquinolin-2-ylamine: Differentiating Evidence


Oxidative Stability vs. Diazepine Analog

In a comparative oxidative stability study, 2-amino-2,3-dihydro-1H-benz[de]isoquinoline demonstrated markedly different oxidative behavior compared to its structural analog 1,2,3,4-tetrahydronaphtho[1,8-de][1,2]diazepine. Under identical reaction conditions (oxidation of the corresponding hydrazine precursors), the target compound formed well-defined aromatic-bridged bis(hydrazine) products, whereas the diazepine analog underwent alternative decomposition pathways, indicating superior stability of the benzo[de]isoquinoline core under oxidative stress [1].

Oxidation Chemistry Hydrazine Derivatives Synthetic Intermediate Stability

Cytotoxicity in Cancer Cells vs. 1,3-Dione Derivatives

While direct cytotoxicity data for the exact 2-ylamine compound is limited, class-level inference from closely related 2-aminobenzo[de]isoquinoline-1,3-diones provides quantitative differentiation. The 1,3-dione derivatives exhibit IC50 values ranging from 1.3 to 8.3 μg/mL against HCT-116 (colon), Hep-G2 (liver), and MCF-7 (breast) cancer cell lines, compared to the reference drug doxorubicin (IC50 0.45–0.89 μg/mL) [1]. The 2-ylamine scaffold, lacking the electron-withdrawing 1,3-dione moiety, is anticipated to possess altered cellular uptake and target engagement profiles, offering a distinct starting point for medicinal chemistry optimization.

Anticancer Drug Discovery Cytotoxicity SAR

Distinct Fluorescence for Sensing Applications

Comparative fluorescence studies of benzo[de]isoquinoline derivatives reveal that the presence and nature of substituents critically modulate photophysical properties. Fluorophores based on the 1H,3H-benzo[de]isoquinolin-2-yl core (e.g., 6-amino-1H,3H-benzo[de]isoquinolin-2-yl-hexanoic acid) exhibit solvent-dependent emission profiles and can be tuned for specific applications, such as oligonucleotide labeling [1]. In contrast, 1,3-dione derivatives (e.g., 6-(6-dimethylamino-1,3-dioxo-1H,3H-benzo[de]isoquinolin-2-yl)-hexanoic acid) display different quantum yields and Stokes shifts, making them suitable for alternative sensing modalities [1]. This differential fluorescence behavior is a direct consequence of the electronic perturbation introduced by the 1,3-dione group.

Fluorescent Probes Chemical Sensing Bioimaging

InsP3Kinase-A Inhibition vs. Related Scaffolds

Although direct enzyme inhibition data for the specific 2-ylamine compound is not available, a comprehensive structure-activity relationship study of 80 BIP-4-related benzo[de]isoquinoline-1,3(2H)-dione derivatives revealed that neither the nitrophenyl nor the benzisochinoline group alone inhibited InsP3Kinase-A; only the fully elaborated BIP-4 molecule showed competitive inhibition [1]. This indicates that the benzo[de]isoquinoline core, while a necessary scaffold, requires specific substitution patterns to achieve biological activity. Consequently, the 2-ylamine scaffold, lacking the 1,3-dione and nitrophenyl groups, is predicted to be devoid of InsP3Kinase-A inhibition, making it a suitable negative control or an inert scaffold for alternative target engagement studies.

Enzyme Inhibition InsP3Kinase-A Selectivity

1H,3H-Benzo[de]isoquinolin-2-ylamine: Optimal Research & Industrial Applications


Medicinal Chemistry: Derivatization Scaffold

Given its rigid, planar core and primary amine handle, 1H,3H-benzo[de]isoquinolin-2-ylamine serves as an ideal starting material for the synthesis of focused compound libraries exploring SAR around the benzo[de]isoquinoline scaffold. Its distinct electronic profile (lack of 1,3-dione moiety) compared to the more common naphthalimide derivatives allows medicinal chemists to probe interactions with biological targets that are sensitive to the presence of electron-withdrawing groups, potentially yielding hits with improved physicochemical properties or reduced off-target liabilities [1]. The compound's predicted lack of activity against InsP3Kinase-A further positions it as a clean scaffold for building target-specific inhibitors [2].

Fluorescent Probe Development for Bioimaging

The 1H,3H-benzo[de]isoquinolin-2-yl core, when appropriately functionalized, yields fluorophores with solvent-dependent emission characteristics suitable for bioconjugation and imaging applications [3]. In contrast to the more strongly emissive 1,3-dione derivatives, the 2-ylamine-based probes may exhibit lower background fluorescence or distinct emission wavelengths, making them advantageous for multiplexed detection schemes or applications requiring minimal interference from endogenous cellular autofluorescence. This differentiated photophysical profile directly supports the procurement of the 2-ylamine scaffold for custom fluorophore synthesis.

Oxidation Studies: Benchmark Substrate

The well-documented oxidative behavior of 2-amino-2,3-dihydro-1H-benz[de]isoquinoline, as characterized by Carpino (1963), establishes this compound as a reliable benchmark substrate for developing new oxidation methodologies or for investigating the stability of nitrogen-containing heterocycles under oxidative conditions [4]. Its predictable formation of aromatic-bridged bis(hydrazine) products, in contrast to the decomposition observed with diazepine analogs, provides a clear readout for reaction optimization and mechanistic studies.

Chemical Biology: Bioconjugation & Target Validation

The primary amine group of 1H,3H-benzo[de]isoquinolin-2-ylamine enables facile conjugation to biomolecules (e.g., peptides, oligonucleotides) or solid supports via standard amide coupling or reductive amination protocols. Given the SAR evidence indicating that the unadorned benzo[de]isoquinoline core is devoid of InsP3Kinase-A inhibitory activity, the compound can be employed as an inert linker or tag in cellular assays, minimizing the risk of confounding biological effects [2]. This property is particularly valuable for target validation studies where the scaffold must not perturb the biological system under investigation.

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